Adenosine 3',5'-cyclic methylphosphonate

Phosphodiesterase Hydrolysis Stability cAMP Signaling

Adenosine 3',5'-cyclic methylphosphonate (cAMP-Me, CAS 117571-83-2) is a synthetic, non-hydrolyzable analog of cyclic adenosine monophosphate (cAMP). Its defining chemical feature is the substitution of the 3',5'-phosphodiester oxygen with a methyl group, yielding a stable carbon-phosphorus bond.

Molecular Formula C11H14N5O5P
Molecular Weight 327.23 g/mol
CAS No. 117571-83-2
Cat. No. B1212373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 3',5'-cyclic methylphosphonate
CAS117571-83-2
SynonymsACMPN
adenosine 3',5'-cyclic methylphosphonate
Molecular FormulaC11H14N5O5P
Molecular Weight327.23 g/mol
Structural Identifiers
SMILESCP(=O)(O)OCC1C(C=C(O1)N2C=NC3=C(N=CN=C32)N)O
InChIInChI=1S/C11H14N5O5P/c1-22(18,19)20-3-7-6(17)2-8(21-7)16-5-15-9-10(12)13-4-14-11(9)16/h2,4-7,17H,3H2,1H3,(H,18,19)(H2,12,13,14)/t6-,7+/m0/s1
InChIKeyRDHJPAYSVRFIMN-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine 3',5'-Cyclic Methylphosphonate (CAS 117571-83-2) for cAMP Signaling Research: Compound Profile and Baseline Characteristics


Adenosine 3',5'-cyclic methylphosphonate (cAMP-Me, CAS 117571-83-2) is a synthetic, non-hydrolyzable analog of cyclic adenosine monophosphate (cAMP). Its defining chemical feature is the substitution of the 3',5'-phosphodiester oxygen with a methyl group, yielding a stable carbon-phosphorus bond [1]. This single atom replacement confers profound resistance to enzymatic degradation by phosphodiesterases (PDEs) while fundamentally altering its interaction profile with cAMP effector proteins such as protein kinase A (PKA) and Epac [2]. As a white solid with a molecular weight of 327.23 g/mol, this compound serves as a critical tool for dissecting cAMP-dependent signaling pathways and for developing novel PDE inhibitors .

Adenosine 3',5'-Cyclic Methylphosphonate (CAS 117571-83-2): Why Standard cAMP Analogs Cannot Replace It in Specialized Research


Generic substitution with standard cAMP analogs (e.g., cAMP, 8-Br-cAMP, Rp/Sp-cAMPS) is not scientifically valid for experiments requiring PDE-resistant, PKA-silent probes or for studying PDE inhibition itself. Unlike natural cAMP which is rapidly hydrolyzed by PDEs with a high turnover rate, adenosine 3',5'-cyclic methylphosphonate is not a substrate for phosphodiesterase, providing an unperturbed, stable intracellular concentration [1]. More critically, while widely used cell-permeable activators like 8-Br-cAMP or Sp-cAMPS potently activate PKA (e.g., Sp-8-Br-cAMPS EC50 = 360 nM [2]), cAMP-Me fails to activate PKA type I or II, offering a unique null-background tool for isolating PKA-independent cAMP effects or for evaluating PDE function via competitive inhibition [3]. Substituting with a PKA-activating analog would confound results by introducing off-target kinase signaling.

Adenosine 3',5'-Cyclic Methylphosphonate (CAS 117571-83-2): Quantitative Differentiation Evidence Against cAMP and PKA-Activating Analogs


Adenosine 3',5'-Cyclic Methylphosphonate vs. cAMP: Absolute Resistance to Phosphodiesterase Hydrolysis

Adenosine 3',5'-cyclic methylphosphonate is completely resistant to hydrolysis by phosphodiesterases (PDEs), unlike natural cAMP which is rapidly degraded. This differentiation is absolute: cAMP-Me is not a substrate for PDE, whereas cAMP is efficiently hydrolyzed to 5'-AMP [1]. This property stems from the replacement of the phosphodiester oxygen with a methyl group, creating a kinetically stable P-C bond that cannot be cleaved by PDEs .

Phosphodiesterase Hydrolysis Stability cAMP Signaling

Adenosine 3',5'-Cyclic Methylphosphonate vs. Sp-8-Br-cAMPS: Lack of PKA Activation

In direct biochemical assays, adenosine 3',5'-cyclic methylphosphonate did not activate cAMP-dependent protein kinase (PKA) type I or type II, in stark contrast to PKA-activating analogs like Sp-8-Br-cAMPS, which displays an EC50 of 360 nM for PKA activation [1]. The compound's failure to activate PKA is a critical differentiator, making it a valuable tool for studying PKA-independent cAMP signaling pathways or for inhibiting PDE without activating downstream kinase cascades [2].

Protein Kinase A PKA Activation Selectivity

Adenosine 3',5'-Cyclic Methylphosphonate: PDE Inhibition at Millimolar Concentrations

While not activating PKA, adenosine 3',5'-cyclic methylphosphonate acts as a competitive inhibitor of cAMP phosphodiesterase, with inhibition observed at millimolar concentrations [1]. This is in contrast to natural cAMP, which is a substrate, and to some potent synthetic PDE inhibitors that operate in the nanomolar range. This inhibitory property allows the compound to be used as a scaffold for developing more potent PDE inhibitors or as a control to elevate endogenous cAMP levels without directly activating PKA [2].

Phosphodiesterase Inhibition PDE Inhibitor IC50

Adenosine 3',5'-Cyclic Methylphosphonate: In Vitro Antiproliferative Activity

Adenosine 3',5'-cyclic methylphosphonate has demonstrated inhibition of malignant cell proliferation in vitro, while natural cAMP does not possess this property [1]. This antiproliferative effect is attributed to its ability to inhibit DNA synthesis, as shown in studies using mice hepatoma cells [2]. This differentiates it from cAMP analogs that primarily act through PKA activation and positions it as a potential lead for developing anticancer agents.

Antiproliferative Cancer Research Cell Proliferation

Adenosine 3',5'-Cyclic Methylphosphonate (CAS 117571-83-2): Optimal Research and Industrial Use Cases Based on Differentiating Evidence


Phosphodiesterase (PDE) Inhibitor Development and Screening

Leverage adenosine 3',5'-cyclic methylphosphonate as a lead scaffold and control compound in PDE inhibitor discovery programs. Its absolute resistance to hydrolysis by PDEs [1] and its ability to inhibit PDE at millimolar concentrations [2] make it an ideal starting point for structure-activity relationship (SAR) studies. Researchers can modify the methylphosphonate core to enhance potency while maintaining the favorable pharmacokinetic property of PDE resistance. Use it as a non-hydrolyzable control in PDE activity assays to validate inhibitor effects.

Investigating PKA-Independent cAMP Signaling Pathways

Utilize the compound's unique profile of PDE resistance combined with a complete lack of PKA activation [1] to dissect PKA-independent effects of cAMP. This is critical for studying signaling pathways mediated by Epac (Exchange Protein directly Activated by cAMP) or cyclic nucleotide-gated (CNG) channels without the confounding influence of PKA activation [2]. Apply this tool in cellular models where PKA activation would otherwise mask or alter the phenotype of interest.

Antiproliferative Activity and Cancer Biology Research

Employ adenosine 3',5'-cyclic methylphosphonate in cancer research to study its direct antiproliferative effects on malignant cells. The compound's ability to inhibit DNA synthesis and cell proliferation in vitro [1] offers a distinct mechanism of action separate from traditional cAMP/PKA pathway modulation. This scenario is particularly relevant for researchers exploring non-PKA targets in oncology or developing novel anticancer agents based on the methylphosphonate scaffold [2].

Stable Intracellular cAMP Mimetic for Long-Term Signaling Studies

Use adenosine 3',5'-cyclic methylphosphonate as a long-lived cAMP mimetic in cell-based assays where natural cAMP's rapid degradation by PDEs would otherwise limit experimental window and data interpretation. The compound's absolute resistance to PDE hydrolysis [1] ensures a sustained, stable intracellular concentration, enabling the study of prolonged cAMP-dependent processes such as gene expression changes, differentiation, or chronic adaptation in signaling networks.

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